N-octanoylglycine is an N-acylglycine that has octanoyl as the acyl group. It has a role as a metabolite. It is a N-acylglycine and a fatty amide. It derives from an octanoic acid and a glycine. It is a conjugate acid of a N-octanoylglycinate.
2-Octanamidoacetic acid
CAS No.: 14246-53-8
Cat. No.: VC21343616
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14246-53-8 |
---|---|
Molecular Formula | C10H19NO3 |
Molecular Weight | 201.26 g/mol |
IUPAC Name | 2-(octanoylamino)acetic acid |
Standard InChI | InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14) |
Standard InChI Key | SAVLIIGUQOSOEP-UHFFFAOYSA-N |
SMILES | CCCCCCCC(=O)NCC(=O)O |
Canonical SMILES | CCCCCCCC(=O)NCC(=O)O |
Appearance | White Solid |
Melting Point | 106-108°C |
Introduction
2-Octanamidoacetic acid, also known as capryloylglycine, is an organic compound belonging to the class of n-acyl-alpha amino acids. It is formed by the conjugation of caprylic acid, an 8-carbon medium-chain fatty acid, with glycine, an amino acid . This compound is of interest in various biochemical and pharmaceutical contexts due to its unique structure and potential applications.
Synthesis and Applications
The synthesis of 2-octanamidoacetic acid typically involves the reaction of caprylic acid with glycine. This process can be optimized using various catalysts and conditions to improve yield and purity. While specific applications of 2-octanamidoacetic acid are not widely documented, compounds within the n-acyl-alpha amino acid class have been studied for their potential roles in metabolism and as intermediates in biochemical pathways .
Analytical Techniques
2-Octanamidoacetic acid can be analyzed using various chromatographic and spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) . These methods are crucial for identifying and quantifying the compound in biological samples or pharmaceutical formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume